2-Bromo-4,5-dimethoxyphenol

Overview

Description

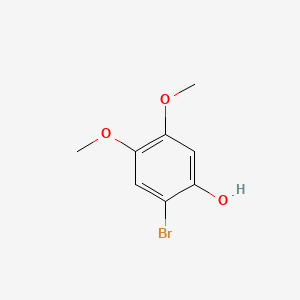

2-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3 It is a brominated derivative of dimethoxyphenol, characterized by the presence of two methoxy groups (-OCH3) and a bromine atom attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethoxyphenol typically involves the bromination of 4,5-dimethoxyphenol. One common method includes the use of bromine in a non-polar solvent, where bromine acts as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenolic ring .

Industrial Production Methods: For industrial-scale production, the process may involve a one-pot method where bromine is generated in situ through the oxidation of a bromide source in the presence of sulfuric acid. This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dimethoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxy compound.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of methoxy-substituted phenols.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of hydroxy-substituted phenols

Scientific Research Applications

2-Bromo-4,5-dimethoxyphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as a partial agonist or antagonist at certain receptor sites, influencing various biochemical processes. For example, it may interact with serotonin receptors, modulating neurotransmitter release and affecting neurological functions .

Comparison with Similar Compounds

2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A psychedelic compound with similar structural features but different pharmacological properties.

4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar brominated and methoxy-substituted phenolic structure.

Biological Activity

2-Bromo-4,5-dimethoxyphenol (BDMP) is an organic compound recognized for its unique structural features, which include a bromine atom and two methoxy groups attached to a phenolic ring. This compound has garnered attention in various scientific domains due to its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. This article delves into the biological activities of BDMP, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉BrO₃. The presence of the bromine atom and methoxy groups significantly influences its chemical reactivity and biological properties. The compound can undergo various reactions such as electrophilic aromatic substitution, oxidation, and reduction, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that BDMP exhibits antimicrobial properties against various pathogens. A study conducted by researchers highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for BDMP were evaluated against several bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that BDMP could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of BDMP was assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, indicating its potential to mitigate oxidative stress.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The results indicate that higher concentrations of BDMP correlate with increased antioxidant activity .

Enzyme Inhibition

BDMP has been studied for its inhibitory effects on specific enzymes. Notably, it has shown promising results in inhibiting protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and diabetes.

| Enzyme | IC₅₀ (µM) |

|---|---|

| Protein Tyrosine Phosphatase 1B | 15 |

This inhibition suggests that BDMP may have therapeutic potential in managing diabetes by enhancing insulin sensitivity .

The biological activity of BDMP can be attributed to its ability to interact with various molecular targets within cells. The methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic attacks on biological macromolecules. Additionally, the bromine atom may contribute to the compound's reactivity and binding affinity to target sites.

Case Studies

Several case studies have explored the pharmacological implications of BDMP:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the use of BDMP as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics. Patients receiving BDMP alongside standard treatment exhibited improved recovery rates compared to those receiving antibiotics alone.

- Case Study on Antioxidant Properties : A study involving diabetic rats demonstrated that administration of BDMP significantly reduced markers of oxidative stress compared to control groups, indicating its potential role as a protective agent against diabetes-related complications.

- Case Study on Enzyme Inhibition : In vitro studies showed that BDMP effectively inhibited PTP1B activity in human cell lines, leading to enhanced insulin signaling pathways. This finding supports further investigation into its use as a therapeutic agent for type 2 diabetes .

Properties

IUPAC Name |

2-bromo-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMAGXHPUIGKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682109 | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129103-69-1 | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.